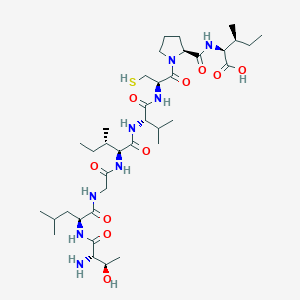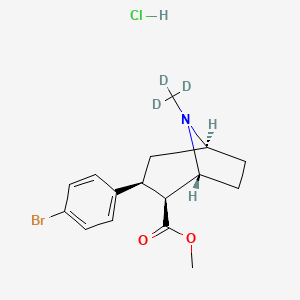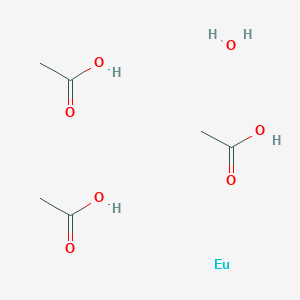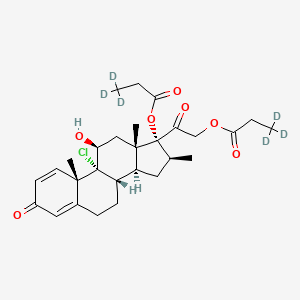![molecular formula C20H30O5 B12429562 (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by multiple hydroxyl groups and a hydroxymethyl group, making it a highly functionalized molecule. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[1030One common synthetic route involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions . These reactions typically require specific conditions, such as the presence of O-acyl oximes and α-amino ketones, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, the compound’s hydroxyl and hydroxymethyl groups make it a potential candidate for studying enzyme-substrate interactions. It can be used to investigate the mechanisms of various biological processes.
Medicine
In medicine, the compound’s unique structure and functional groups make it a potential lead compound for drug discovery. It can be used to develop new pharmaceuticals with specific biological activities.
Industry
In industry, the compound can be used as an intermediate in the production of fine chemicals and specialty materials. Its functional groups allow for further chemical modifications to produce desired products.
Mécanisme D'action
The mechanism of action of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target proteins, influencing their activity. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the function of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a similar tricyclic structure but different functional groups.
Dye Sensitized Solar Cell Compounds: Compounds used in dye-sensitized solar cells with similar functional groups but different applications.
Uniqueness
The uniqueness of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one lies in its combination of multiple hydroxyl groups and a hydroxymethyl group with a tricyclic structure. This combination of features makes it a versatile compound with diverse applications in various fields of scientific research.
Propriétés
Formule moléculaire |
C20H30O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one |
InChI |
InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7+,12-5-/t11-,13-,14+,15-,16-,17+,20+/m0/s1 |
Clé InChI |
XKXYJTIBKZGIPR-FHSYCQNBSA-N |
SMILES isomérique |
C[C@H]1C[C@]2([C@@H]([C@H]1O)[C@@H](/C(=C\C[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)/CO)O)O |
SMILES canonique |
CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)


![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)


![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)



![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)
